molecular formula C11H7ClN2O2S B1420007 2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid CAS No. 773099-32-4

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

Cat. No. B1420007
M. Wt: 266.7 g/mol
InChI Key: LZBBMHSHWHLQNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid, also known as 2C6P2PCA, is a synthetic compound that has been used in scientific research for a variety of applications. It is a member of the pyridine family, and has a unique chemical structure that allows it to interact with a variety of biological molecules. This compound has been used in studies to investigate the structure and function of proteins, enzymes, and other biomolecules. Additionally, it has been used to study the effects of drugs on biological systems, as well as to develop novel therapeutic agents.

Scientific Research Applications

Chemical Synthesis and Reactivity

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid is involved in various chemical synthesis processes. For example, it has been utilized in the esterification of carboxylic acids by alcohols using 2-chloro-1,3,5-trinitrobenzene as a condensing agent, indicating its potential in facilitating ester formation under mild conditions (Takimoto et al., 1981). This process's yields and rates depend on the types of acids and alcohols used, showcasing the compound's versatility in organic synthesis.

Structural and Molecular Studies

The compound has also been a subject of structural and molecular studies, providing insights into its conformation and hydrogen bonding patterns. For instance, a related compound, 2-(carboxymethylsulfanyl)pyridine-3-carboxylic acid monohydrate, was analyzed to understand its molecular structure, revealing intramolecular hydrogen bonding that stabilizes its conformation and intermolecular hydrogen bonding responsible for its packing structure (Wang & Feng, 2010). Such studies are crucial for designing compounds with desired physical and chemical properties.

Spin States and Coordination Chemistry

In coordination chemistry, derivatives of 2,6-di(pyrazol-1-yl)pyridine bearing tether groups, including those related to 2-chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid, have been synthesized to investigate their spin-crossover (SCO) properties in iron(II) complexes. These studies indicate that functional groups linked to the pyridyl ring significantly affect the SCO behavior, which is essential for applications in molecular electronics and spintronic devices (Berdiell et al., 2021).

Materials Science and Polymer Research

In materials science, the compound's derivatives have been explored for their potential in forming new metal-organic frameworks (MOFs). For example, reactions of pyridine-3,5-bis(phenyl-4-carboxylic acid) with lanthanide metal salts under solvothermal conditions produced MOFs with unique properties such as selective CO2 sorption over N2 and photoluminescence, indicating the potential of 2-chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid derivatives in the development of functional materials (Cui et al., 2016).

properties

IUPAC Name

2-chloro-6-pyridin-2-ylsulfanylpyridine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O2S/c12-8-5-7(11(15)16)6-10(14-8)17-9-3-1-2-4-13-9/h1-6H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZBBMHSHWHLQNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SC2=NC(=CC(=C2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(pyridin-2-ylsulfanyl)pyridine-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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